molecular formula C13H14N4O2S2 B14867275 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B14867275
M. Wt: 322.4 g/mol
InChI Key: NGTHUSPLVGARDK-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetylation: The thiadiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether formation: The acetylated thiadiazole is reacted with an appropriate thiol compound to form the thioether linkage.

    Amidation: Finally, the compound is amidated with o-toluidine to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic ring and the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiadiazoles.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds are explored for their electronic and photophysical properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives exhibit antibacterial, antifungal, and antiviral activities.

    Enzyme Inhibitors: They are studied as inhibitors of various enzymes, including proteases and kinases.

Medicine

    Drug Development:

Industry

    Agriculture: Used as pesticides and herbicides.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
  • 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

  • Functional Groups : The presence of the acetamido group in 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide provides unique chemical reactivity and biological activity compared to its analogs.
  • Biological Activity : The specific substitution pattern on the thiadiazole ring can lead to differences in biological activity, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C13H14N4O2S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C13H14N4O2S2/c1-8-5-3-4-6-10(8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18)

InChI Key

NGTHUSPLVGARDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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